molecular formula C11H11N5O2 B13200938 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13200938
M. Wt: 245.24 g/mol
InChI Key: WSKCCXFCMTXHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine ( 2060035-41-6) is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research . With a molecular formula of C₁₁H₁₁N₅O₂ and a molecular weight of 245.24 g/mol, this chemical serves as a versatile molecular building block for designing novel bioactive molecules . The structure features a [1,2,4]triazolo[1,5-a]pyrazine core fused to a 3-nitrophenyl substituent, which contributes distinct electronic and steric properties that influence its interactions with biological targets . This compound is part of a class of nitrogen-containing heteroaromatics known for their wide range of biological activities . The triazole scaffold is a privileged structure in drug discovery, found in marketed drugs such as the antifungal voriconazole, the antidiabetic sitagliptin, and the anticancer agent letrozole . As a research chemical, it is primarily utilized in the design and synthesis of new molecular entities for investigating disease pathways. Computational and molecular modeling studies suggest that compounds based on this structural motif may exhibit inhibitory potential against critical disease-related kinases, including c-Met and VEGFR-2, which are prominent targets in oncology for their roles in tumor growth and angiogenesis . Its utility extends to other areas of pharmacological investigation, including the development of potential antitumoral agents, where subtle structural variations can fine-tune biological properties . The product is supplied for laboratory research purposes only. It is strictly for research use by trained professionals and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference purposes.

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C11H11N5O2/c17-16(18)9-3-1-2-8(6-9)11-13-10-7-12-4-5-15(10)14-11/h1-3,6,12H,4-5,7H2

InChI Key

WSKCCXFCMTXHIE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])CN1

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Nitrophenyl)-5H,6H,7H,8H-triazolo[1,5-a]pyrazine

General Synthetic Strategies for 1,2,4-Triazolo[1,5-a]pyrazines

The synthesis of 1,2,4-triazolo[1,5-a]pyrazine frameworks typically involves:

  • Cyclization reactions starting from pyrazine derivatives bearing appropriate substituents.
  • Use of hydrazine or hydrazinyl intermediates to form the triazole ring.
  • Employing orthoformates or aldehydes to facilitate ring closure.

These strategies are adapted to introduce the 3-nitrophenyl substituent at the 2-position.

Specific Synthetic Routes

Hydrazinylpyrazine Route with Orthoformate Cyclization
  • Starting with 2-hydrazinylpyrazine derivatives, the reaction with triethyl or trimethyl orthoformate in the presence of catalytic p-toluenesulfonic acid under reflux in toluene leads to cyclization forming the triazolo[1,5-a]pyrazine core.
  • This method is exemplified in the preparation of halogeno-triazolo[4,3-a]pyrazines and can be adapted for nitrophenyl substitution by using 3-nitrophenyl-substituted pyrazine precursors.
  • After reflux (typically 5 hours), the product is purified by flash column chromatography.
Aldehyde Condensation Followed by Oxidative Cyclization
  • Reaction of halogeno-hydrazinylpyrazine with 3-nitrobenzaldehyde in ethanol under reflux produces hydrazone intermediates.
  • Subsequent oxidation using chloramine T trihydrate promotes ring closure to the triazolo ring.
  • This method yields the 2-(3-nitrophenyl)-substituted triazolopyrazine with good efficiency.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Cyclization
  • A modern approach involves copper-catalyzed [3 + 2] cycloaddition of azides and alkynes to form 1,2,3-triazoles, which can be further elaborated to fused triazolopyrazines.
  • For saturated derivatives (5H,6H,7H,8H), halide displacement reactions follow the cycloaddition step.
  • This method offers regioselectivity and yields up to 80% for fused triazolopyrazines.
Solid-Phase Synthesis Using Polystyrene p-Toluenesulfonyl Hydrazide
  • A solid-phase approach involves reacting acetylpyrazine derivatives with polystyrene p-toluenesulfonyl hydrazide in the presence of titanium tetrachloride catalyst in methanol.
  • The resulting hydrazone is then reacted with amines to form the triazolo ring.
  • This method is regiospecific and yields range from 33% to 62%, offering ease of purification and scalability.

Reaction Conditions and Yields

Method Key Reagents/Conditions Yield Range (%) Notes
Hydrazinylpyrazine + Orthoformate Triethyl/trimethyl orthoformate, p-TsOH, reflux in toluene 30 - 80 Requires purification by chromatography
Aldehyde Condensation + Oxidation 3-Nitrobenzaldehyde, ethanol reflux, chloramine T ~80 Efficient for 3-nitrophenyl substitution
CuAAC + Halide Displacement Copper catalyst, propiolamide, halide displacement Up to 80 Good regioselectivity and functional group tolerance
Solid-Phase Synthesis Polystyrene p-toluenesulfonyl hydrazide, TiCl4, MeOH 33 - 62 Facilitates purification, suitable for libraries

Mechanistic Insights and Optimization

  • The cyclization via orthoformate proceeds through formation of hydrazone intermediates, followed by acid-catalyzed ring closure.
  • Oxidative cyclization with chloramine T is critical for forming the triazole ring from hydrazone precursors.
  • Solvent choice influences regioselectivity and yield; aprotic solvents with lower dielectric constants favor better yields.
  • Protic solvents may cause side reactions or degrade intermediates.
  • Solid-phase synthesis offers a traceless and regiospecific protocol, minimizing side products.

Representative Experimental Procedure (Adapted from Literature)

Preparation of 2-(3-Nitrophenyl)-5H,6H,7H,8H-triazolo[1,5-a]pyrazine via Aldehyde Condensation

  • Dissolve halogeno-hydrazinylpyrazine (1 equiv) in ethanol.
  • Add 3-nitrobenzaldehyde (1.1 equiv) and reflux overnight.
  • Monitor reaction progress by TLC until complete consumption of starting material.
  • Cool reaction mixture in an ice bath.
  • Add chloramine T trihydrate (1.3 equiv) portionwise over 1 hour with stirring.
  • After completion, add cold water and stir for 10 minutes.
  • Filter the precipitate and wash with water.
  • Purify the crude product by flash chromatography using ethyl acetate/hexanes gradient.
  • Characterize the product by NMR, HRMS, and melting point determination.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with similar derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Data
Target compound 3-Nitrophenyl C₁₁H₁₀N₄O₂* 246.23† Limited synthesis data; nitro group may enhance bioactivity .
2-(3-Fluorophenyl)-...pyrazine hydrochloride 3-Fluorophenyl C₁₁H₁₀ClFN₄‡ 264.68 Discontinued commercial availability; fluorophenyl may improve stability .
2-(Trifluoromethyl)-...pyrazine Trifluoromethyl C₇H₈F₃N₃ 191.16 Lower molecular weight; trifluoromethyl enhances lipophilicity .
2-Methyl-...pyrazine hydrochloride Methyl C₆H₁₁ClN₄ 174.63 Simpler structure; methyl group reduces steric hindrance .
8-(2-Fluoro-4-nitrophenoxy)-...pyrazine 2-Fluoro-4-nitrophenoxy C₁₁H₇FN₄O₃ 278.20 High-yield synthesis (80.04%); nitrophenoxy group aids in binding .

*Assumed based on structural analogy. †Calculated using atomic masses. ‡Includes HCl.

Substituent Effects on Properties

  • Fluorine/Trifluoromethyl : Increase lipophilicity and bioavailability (e.g., compound 35 in ) .
  • Methyl Group : Reduces steric bulk, simplifying synthesis but diminishing pharmacological potency .

Notes and Limitations

Data Gaps : Direct synthesis and bioactivity data for the target compound are sparse. Assumptions are based on structural analogs.

Discontinued Compounds : 2-(3-Fluorophenyl)-...pyrazine’s discontinuation () may reflect synthetic challenges or poor pharmacokinetics .

Substituent Trade-offs : While nitro groups enhance binding, they may compromise stability, as seen in the need for high-purity intermediates in .

Biological Activity

2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrazine moiety. The presence of the nitrophenyl group enhances its reactivity and may contribute to its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : 220.20 g/mol

Synthesis

The synthesis of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step reactions starting from easily accessible precursors. One common method includes cyclization reactions involving hydrazonoyl halides and substituted anilines under basic conditions. The reaction conditions are optimized to enhance yield and purity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of related triazole compounds exhibit significant anticonvulsant properties. For instance, in a study assessing various triazole derivatives in pentylenetetrazole (PTZ)-induced epilepsy models, compounds similar to 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine demonstrated promising anticonvulsant effects with effective doses (ED50) comparable to established medications but with lower neurotoxicity .

Enzyme Inhibition

The compound's structure allows for interactions with various enzymes. Studies indicate that triazole and pyrazine derivatives can act as inhibitors for several enzyme classes due to their ability to mimic substrates or bind to active sites. This property positions them as candidates for drug development targeting enzyme-related diseases.

Study 1: Anticonvulsant Efficacy

A study assessed the anticonvulsant activity of several triazole derivatives in an animal model. Among the tested compounds was a derivative closely related to 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine. Results indicated an ED50 value of approximately 31.81 mg/kg in the PTZ model with a protective index suggesting favorable therapeutic windows compared to traditional anticonvulsants .

Study 2: Inhibition of COX-2

In another investigation focusing on anti-inflammatory properties of nitrogen-containing heterocycles, compounds structurally similar to 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine were evaluated for their ability to inhibit COX-2 enzyme activity. IC50 values revealed potent inhibition comparable to known anti-inflammatory drugs .

Research Findings Summary Table

Biological Activity Effect Model/Method Reference
AnticonvulsantSignificant efficacy (ED50 = 31.81 mg/kg)PTZ-induced epilepsy model
Anti-inflammatoryPotent COX-2 inhibition (IC50 values comparable to standard drugs)In vitro enzyme inhibition assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.